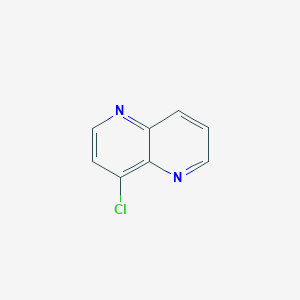
4-氯-1,5-萘啶
概述
描述
4-Chloro-1,5-naphthyridine is a chemical compound with the molecular formula C8H5ClN2 and a molecular weight of 164.59 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 1,5-naphthyridine derivatives, including 4-Chloro-1,5-naphthyridine, has been carried out using various strategies . For example, 4-Chloro-1,5-naphthyridine was prepared and then reacted with 2-(4-amino-4-methylpentyl)-isoindole-1,3-dione after deprotonation with sodium hydride, in a SN2 type mode .
Molecular Structure Analysis
The molecular structure of 4-Chloro-1,5-naphthyridine is characterized by a naphthyridine ring with a chlorine atom at the 4th position . More detailed structural analysis may require advanced techniques such as DFT calculations .
Chemical Reactions Analysis
1,5-Naphthyridine derivatives, including 4-Chloro-1,5-naphthyridine, exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .
科学研究应用
Medicinal Chemistry
1,5-Naphthyridines, including 4-Chloro-1,5-naphthyridine, have significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities .
Antiproliferative Activity
Some 1,5-naphthyridines have been found to exhibit antiproliferative activity, which could potentially be applied in the development of new cancer treatments .
Antibacterial Activity
1,5-Naphthyridines have also been studied for their antibacterial properties, making them potential candidates for the development of new antibiotics .
Antiparasitic Activity
Research has shown that some 1,5-naphthyridines have antiparasitic activity . This could lead to the development of new treatments for parasitic infections.
Antiviral Activity
1,5-Naphthyridines, including 4-Chloro-1,5-naphthyridine, could potentially be used in the development of antiviral drugs due to their antiviral activity .
Anti-inflammatory Activity
The anti-inflammatory activity of 1,5-naphthyridines could potentially be harnessed for the development of new anti-inflammatory drugs .
Synthesis of Metal Complexes
1,5-Naphthyridines can react with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes . This makes them useful in the synthesis of metal complexes.
Optical Applications
Fused 1,5-naphthyridines have been studied for their optical applications . This could potentially lead to the development of new materials for optical devices.
作用机制
Target of Action
1,5-naphthyridine derivatives, a class to which 4-chloro-1,5-naphthyridine belongs, are known to exhibit a variety of biological activities . The specific targets would depend on the functional groups attached to the 1,5-naphthyridine core .
Mode of Action
It is known that 1,5-naphthyridines can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, and form metal complexes . The specific interactions of 4-Chloro-1,5-naphthyridine with its targets would depend on the nature of these targets and the environmental conditions.
Biochemical Pathways
1,5-naphthyridines are known to exhibit a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The basicity constants of 4-substituted 1,5-naphthyridines have been measured, providing some insight into their potential behavior in biological systems .
Result of Action
1,5-naphthyridines are known to exhibit a variety of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
安全和危害
未来方向
While specific future directions for 4-Chloro-1,5-naphthyridine are not mentioned in the retrieved papers, 1,5-naphthyridine derivatives have versatile applications in the fields of synthetic organic chemistry and medicinal chemistry . Therefore, future research may focus on exploring these applications further.
属性
IUPAC Name |
4-chloro-1,5-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2/c9-6-3-5-10-7-2-1-4-11-8(6)7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JECKUINVSSXFNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2N=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344365 | |
| Record name | 4-Chloro-1,5-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7689-63-6 | |
| Record name | 4-Chloro-1,5-naphthyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7689-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-1,5-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 4-chloro-1,5-naphthyridine in the context of the provided research?
A1: The research focuses on synthesizing a series of di-Mannich bases as potential antimalarial agents. 4-Chloro-1,5-naphthyridine serves as a crucial building block in this synthesis. Specifically, it reacts with 4-aminophenols, which are modified with various di-Mannich base substituents, to yield the final compounds of interest []. This highlights the compound's role as a key intermediate in developing novel molecules for potential antimalarial applications.
Q2: How does the structure of 4-chloro-1,5-naphthyridine contribute to its reactivity and potential for further modification?
A2: The presence of the chlorine atom at the 4-position of the 1,5-naphthyridine ring makes it susceptible to nucleophilic aromatic substitution reactions. This allows for the attachment of various nucleophiles, such as the 4-aminophenols used in this study [], facilitating the creation of diverse molecular structures with potentially enhanced antimalarial activity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

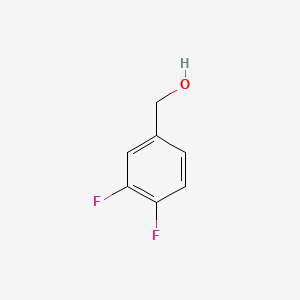
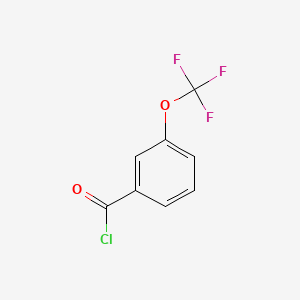

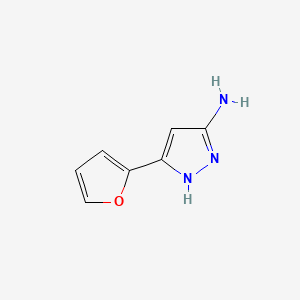

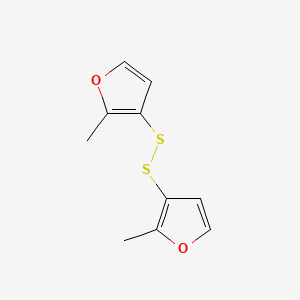


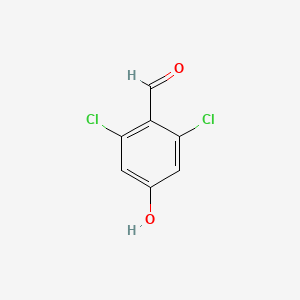


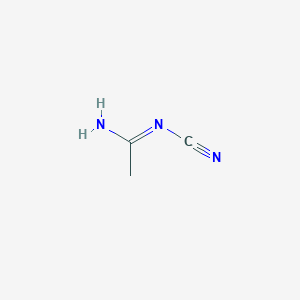
![1,4-Benzenediamine, 2-chloro-N,N'-bis[[4-(octyloxy)phenyl]methylene]-](/img/structure/B1297576.png)
![1-[1-(4-Amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B1297579.png)